Deoxy Arteether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

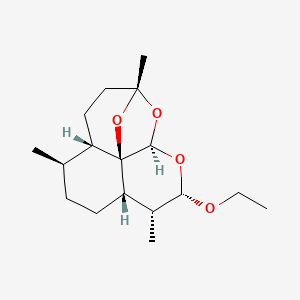

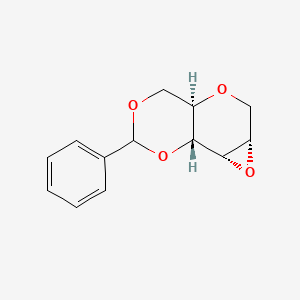

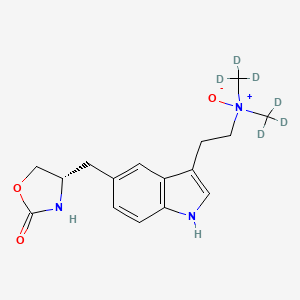

Deoxy Arteether is a compound with the molecular formula C17H28O4 . It is also known by other names such as Desoxyarteether A .

Molecular Structure Analysis

The molecular structure of Deoxy Arteether is characterized by a molecular weight of 296.4 g/mol . The IUPAC name for Deoxy Arteether is (1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo [10.2.1.0 4,13 .0 8,13]pentadecane .

Chemical Reactions Analysis

While specific chemical reactions involving Deoxy Arteether are not detailed in the sources retrieved, it is known that artemether, a related compound, is prepared from dihydroquinghaosu by etherification with ethanol in the presence of Lewis acid .

Physical And Chemical Properties Analysis

Deoxy Arteether has a molecular weight of 296.4 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4. It has a rotatable bond count of 2. Its exact mass is 296.19875937 g/mol .

Scientific Research Applications

Antimalarial Drug

Deoxy Arteether is a derivative of the antimalarial drug artemisinin . It has been found to be effective against various strains of P. berghei in mice .

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of Deoxy Arteether have been investigated in rats . The study found that plasma levels of Deoxy Arteether decreased biexponentially and were a reasonable fit to a two-compartment open model .

Metabolism

Deoxy Arteether is known to be an active metabolite of several compounds . In-vivo, it is converted to DQHS to different extents .

Antioxidant Activities

Artesunate, a related compound, has been found to have antioxidant activities . It is possible that Deoxy Arteether may have similar properties, although further research would be needed to confirm this.

Organ and Tissue Protection

Artesunate has been found to exert organ- and tissue-protective effects . Given the structural similarities between Artesunate and Deoxy Arteether, it is possible that Deoxy Arteether may have similar effects.

Inflammation and Fibrosis

Artesunate has been found to inhibit inflammatory factors and affect anti-fibrotic properties . Deoxy Arteether may have similar effects due to its structural similarities with Artesunate.

Mechanism of Action

Target of Action

Deoxy Arteether, like other artemisinin derivatives, primarily targets the erythrocytic stages of Plasmodium species . These species are the causative agents of malaria, a disease that poses significant health risks globally .

Mode of Action

The mode of action of Deoxy Arteether involves an interaction with ferriprotoporphyrin IX (commonly referred to as “heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to the parasite’s death .

Biochemical Pathways

The biochemical pathways affected by Deoxy Arteether are related to the breakdown of hemoglobin, a process that is crucial for the survival of the malaria parasite . The drug interferes with this process, leading to the generation of cytotoxic radicals that are lethal to the parasite .

Pharmacokinetics

The pharmacokinetics of Deoxy Arteether, like other artemisinin derivatives, is characterized by rapid onset of action and rapid clearance from the body . This rapid action and clearance are thought to provide quick symptomatic relief by reducing the number of malarial parasites . .

Result of Action

The result of Deoxy Arteether’s action at the molecular and cellular level is the reduction in the number of malarial parasites, leading to alleviation of the symptoms of malaria . By generating cytotoxic radicals that target essential parasite macromolecules, Deoxy Arteether effectively kills the parasites, thereby reducing their numbers .

Action Environment

The action, efficacy, and stability of Deoxy Arteether can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s diet, and the patient’s overall health status can all impact the drug’s effectiveness . Additionally, factors such as temperature and humidity could potentially affect the stability of the drug, although specific studies on these aspects are currently lacking. It’s also important to note that the development of drug resistance is a significant concern, particularly in regions where malaria is endemic . Therefore, the use of Deoxy Arteether should always be managed carefully to minimize the risk of resistance development.

properties

IUPAC Name |

(1S,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIBYSJOIWYARP-XQLAAWPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@](O4)(CC3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxy Arteether | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/no-structure.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)